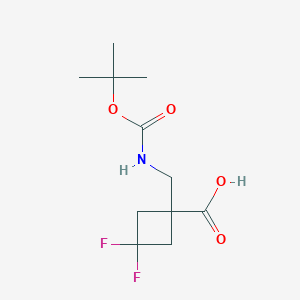
1-(Boc-aminomethyl)-3,3-difluorocyclobutanecarboxylic acid
概要
説明
The Boc group (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It’s used to protect amines from reacting while other parts of a molecule are being modified. The compound you’re asking about seems to be a cyclobutane derivative with a Boc-protected aminomethyl group and two fluorine atoms.
Molecular Structure Analysis
The Boc group is a carbamate, which means it contains a carbonyl (C=O) group and an alkyl group (tert-butyl in this case). The aminomethyl group is attached to the cyclobutane ring, and the two fluorine atoms are likely on the same carbon of the cyclobutane ring, given the name "3,3-difluoro" .Chemical Reactions Analysis
Boc-protected amines can undergo a variety of reactions. The Boc group can be removed under acidic conditions, revealing the free amine . This deprotection is often a key step in peptide synthesis and other multi-step organic syntheses .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Boc-protected amines are generally stable under basic conditions but can be deprotected under acidic conditions . Fluorinated compounds often have unique properties due to the high electronegativity and small size of fluorine .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Fluorinated Analogues
The creation of 1-amino-3,3-difluorocyclobutanecarboxylic acid, a fluorinated analogue of ACBC, represents a notable advancement in synthetic chemistry. This compound was synthesized from acetone, with a pivotal step involving the conversion of a ketone group into a CF2-group using morpholino-sulphur trifluoride (Mykhailiuk, Radchenko, & Komarov, 2010).
Development of Boronated Analogs for Therapy
A boronated aminocyclobutanecarboxylic acid was developed as a potential neutron capture therapy agent. This synthesis involved a series of steps starting from hydroxymethylcyclobutanone ketal, and the molecule is modeled after 1-aminocyclobutanecarboxylic acid due to its high brain tumor uptake characteristics (Kabalka & Yao, 2003; Kabalka, Yao, & Navarane, 2005).
Stereoisomer Synthesis
All four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid were synthesized, starting from a chirally derivatized unsaturated γ-lactam. This synthesis involved a photochemical [2+2] cycloaddition reaction, highlighting the compound's versatility in chemical synthesis (André et al., 2013).
Synthesis of β-Peptides
The synthesis of new β-peptides consisting of geminally disubstituted β-amino acids demonstrates the utility of 1-(aminomethyl)cycloalkanecarboxylic acids in peptide chemistry. The process involved coupling these amino acids through known methods, emphasizing their role in the creation of novel peptide structures (Seebach et al., 1998).
Applications in Medicinal Chemistry and Therapy
Boron Neutron Capture Therapy (BNCT) Agents
Several boronated unnatural cyclic amino acids were synthesized for potential use in BNCT. The syntheses focused on understanding the effect of molecular lipophilicity on biological activity, indicating their potential in cancer therapy (Kabalka, Wu, & Yao, 2008).
Conformational Studies for Drug Development
Crystallographic characterization of 1-aminocyclohexane-1-carboxylic acid derivatives provided insights into the conformational preferences of these compounds, which is crucial for designing drugs with specific biological activities (Valle et al., 1988).
作用機序
Target of Action
The compound is a boc-protected amine , and these types of compounds are often used in peptide synthesis . They can interact with various biological targets depending on the specific structure of the peptide being synthesized .
Mode of Action
The compound acts as a protective group for amines during chemical reactions . The Boc group (tert-butoxycarbonyl) is a carbamate, which is stable towards most nucleophiles and bases . This allows the amine to undergo various reactions without reacting itself . Once the desired reactions are complete, the Boc group can be removed under acidic conditions .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final peptide that it is part of. In general, boc-protected amines are used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is used to create a variety of complex organic compounds .
Result of Action
The result of the action of 1-(Boc-aminomethyl)-3,3-difluorocyclobutanecarboxylic acid is the protection of amines during chemical reactions, allowing for the synthesis of complex organic compounds . The specific molecular and cellular effects would depend on the final peptide or compound it is part of.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions . Therefore, the pH of the environment would be a crucial factor influencing its action. Additionally, the temperature and the presence of other reactants or catalysts can also impact its efficacy and stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,3-difluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-10(7(15)16)4-11(12,13)5-10/h4-6H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNGYRXKVKIZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



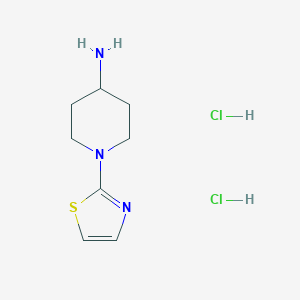

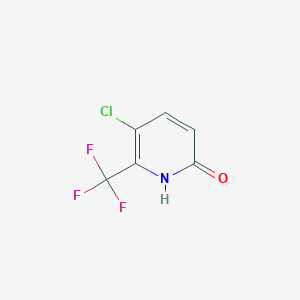
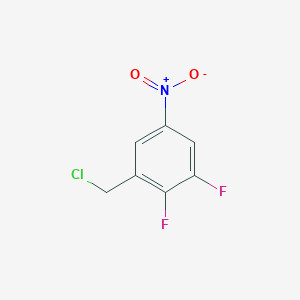
![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)
![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)
![1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B1404926.png)
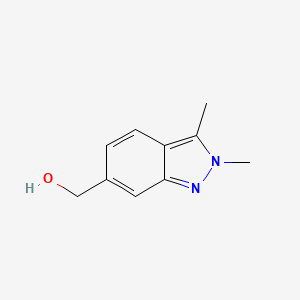
![5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan](/img/structure/B1404928.png)
![Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1404929.png)

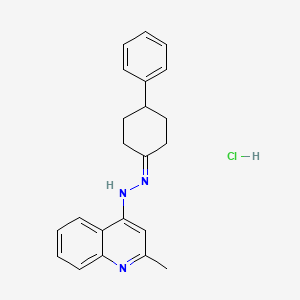
![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)